molecular formula C11H16N2O2 B1334280 2-(3,4-Dimethylphenoxy)propanohydrazide CAS No. 438613-32-2

2-(3,4-Dimethylphenoxy)propanohydrazide

Cat. No. B1334280
CAS RN: 438613-32-2
M. Wt: 208.26 g/mol
InChI Key: HSIVMBBYPVLEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3,4-Dimethylphenoxy)propanohydrazide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar compounds. For instance, the synthesis of glycosides and glycosyl esters involving benzyloxyphenyl-dimethylpropanoate esters is described, which suggests a method for creating complex molecules from simpler phenolic precursors . Additionally, the synthesis of various derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, including hydrazides, indicates the versatility of dimethylpropanoate compounds in chemical synthesis .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters . The synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and corresponding pyrones from dioxinone with acylbenzotriazoles also demonstrates the potential for creating diverse structures from dimethylated precursors . These methods could potentially be adapted for the synthesis of "2-(3,4-Dimethylphenoxy)propanohydrazide" by considering the functional groups and reactivity patterns involved.

Molecular Structure Analysis

While the exact molecular structure of "2-(3,4-Dimethylphenoxy)propanohydrazide" is not provided, the structure of related compounds, such as N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide, has been confirmed through spectral analysis and, in one case, X-ray crystallography . These analyses are crucial for understanding the molecular geometry, electronic structure, and potential reactive sites of the compound.

Chemical Reactions Analysis

The papers describe various chemical reactions involving dimethylpropanoate derivatives, such as the transformation into trichloroacetimidate or acetate, and subsequent reactions with C-active nucleophiles . The formation of metal complexes with ligands derived from dimethylpropanoate compounds also illustrates the ability of these molecules to coordinate with metal ions, which could influence the reactivity and applications of "2-(3,4-Dimethylphenoxy)propanohydrazide" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(3,4-Dimethylphenoxy)propanohydrazide" can be inferred from related compounds. For example, the antiproliferative activities of dimethylpropanoate derivatives against cancer cells suggest potential bioactivity . The solubility, stability, and reactivity of these compounds can also be deduced from their behavior in synthesis and bioactivity assays, providing a basis for understanding the properties of "2-(3,4-Dimethylphenoxy)propanohydrazide".

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis and Activity Assessment : A series of molecules incorporating 2-(3,4-dimethylphenoxy)propanohydrazide were synthesized to assess their antibacterial effect against various bacteria and study their lipoxygenase activity. The molecules were synthesized using multiple functional groups, including ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine, and their structures were confirmed using spectral data analysis. The compounds exhibited significant antibacterial activity and lipoxygenase inhibitory activity, particularly the ones bearing specific functional groups (Rasool et al., 2016).

Synthesis and Bioactivity in Pharmacological Contexts

  • Drug Metabolism-Based Design : In the context of α₁-adrenoceptors antagonists, analogs of 2-(3,4-dimethylphenoxy)propanohydrazide were designed considering probable metabolism pathways. The analogs featured halogen, methyl, and cyano groups to block hydroxylation and a hydroxyl group to extend duration time. These compounds exhibited strong blocking and antihypertensive activities, suggesting their potential as pharmacological agents (Xi et al., 2011).

Cytotoxic Activity and Potential as CDK8 Kinase Inhibitors

  • Synthesis and Antitumor Activity : Metal complexes derived from 2-(3,4-dimethylphenoxy)propanohydrazide derivatives were synthesized and tested for their anti-tumor activities. These complexes showed promising results as potential CDK8-CYCC kinase inhibitors, which may propose a mechanism of action toward colon cancer therapy (Aboelmagd et al., 2021).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-4-5-10(6-8(7)2)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIVMBBYPVLEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395941
Record name 2-(3,4-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenoxy)propanohydrazide

CAS RN

438613-32-2
Record name 2-(3,4-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.